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Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

Frequently Asked Questions

e FAQ 1: What is Rucaparib's primary mechanism of action and its clinical significance?
Rucaparib is a small molecule, potent inhibitor of poly (ADP-ribose) polymerase enzymes (PARP-1,
PARP-2, and PARP-3) [1] [2]. It promotes synthetic lethality in cancer cells with homologous
recombination deficiency (HRD), such as those harboring deleterious BRCA1 or BRCA2 mutations
[1] [2]. These cancer cells already have a compromised ability to repair double-strand DNA breaks. By
inhibiting PARP-mediated repair of single-strand breaks, rucaparib causes these breaks to convert into
double-strand breaks during DNA replication. In HRD cells, this leads to the accumulation of

irreparable DNA damage and ultimately, cell death [1].

e FAQ 2: With which metabolic enzymes and transporters does Rucaparib interact as a
perpetrator? At a steady-state dosage of 600 mg twice daily, rucaparib acts as a perpetrator of DDIs
by inhibiting several cytochrome P450 (CYP) enzymes and the P-glycoprotein (P-gp) transporter [3]

[2] [4]. The following table summarizes its inhibition potential based on clinical DDI studies.
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Inhibition Probe Substrate(s) Used Key Finding (GMR [90%
Enzymel/Transporter . . .
Potential in Studies Cl))
CYP1A2 Moderate Caffeine [3] [4] AUC increased 2.26-fold
(1.93-2.65) [3]
CYP2C9 Weak S-Warfarin [3] [4] AUC increased 1.49-fold
(1.40-1.58) [3]
CYP2C19 Weak Omeprazole [3] [4] AUC increased 1.55-fold
(1.32-1.83) [3]
CYP3A Weak Midazolam [3] [4] AUC increased 1.39-fold
(1.14-1.68) [3]
P-gp Weak Digoxin [3] AUC increased 1.20-fold
(1.12-1.29) [3]
BCRP Weak Rosuvastatin [5] AUC increased 1.34-fold [5]

e FAQ 3: What are the key management strategies for Rucaparib DDIs?

o Substrates with Narrow Therapeutic Index: Use caution when co-administering rucaparib

with drugs that are sensitive CYP1A2 substrates and have a narrow therapeutic index.
Consider dose reduction or alternative agents that are not metabolized by CYP1A2 [3] [6].
Other CYP Substrates: For drugs metabolized by CYP2C9, CYP2C19, and CYP3A,
rucaparib's weak inhibition suggests a lower risk of clinically significant interactions. However,
monitoring for increased exposure-related side effects is prudent [3] [2].

Transporter Substrates: The weak inhibition of P-gp and BCRP suggests a low risk for

interactions, but caution is advised with concomitant use of sensitive substrates for these

transporters [3] [5].

o FAQ 4: Are there any known food or supplement interactions?

o Food: A high-fat meal can increase rucaparib's Cmax and AUC, but this effect is not considered
clinically significant. Rucaparib can be taken with or without food [1] [2].

o Supplements: Exercise caution with grapefruit products (a CYP3A inhibitor) and St. John's
Wort (a CYP3A inducer), as they may alter rucaparib serum levels. Patients should also limit
caffeine intake, as rucaparib can increase caffeine exposure [1] [6].
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Experimental Protocols for DDI Assessment

For researchers designing DDI studies, here are methodologies from key clinical trials.

Protocol 1: Assessing CYP and P-gp Inhibition Potential (NCT02740712) [3] This study evaluated the

effect of steady-state rucaparib on the pharmacokinetics of a cocktail of probe substrates.

e Design: A phase |, open-label study in patients with advanced solid tumors.

¢ Intervention: Patients received a single dose of a cocktail containing caffeine (200 mg, CYP1A2),
warfarin (10 mg, CYP2C9), omeprazole (40 mg, CYP2C19), and midazolam (2 mg, CYP3A), plus
digoxin (0.25 mg, P-gp substrate) dosed separately. This was administered alone and again after
oral rucaparib 600 mg twice daily reached steady state.

e Endpoint: The geometric mean ratio (GMR) of the area under the concentration-time curve (AUC)
and maximum concentration (Cmax) for each substrate with and without rucaparib.

Protocol 2: Assessing BCRP and Oral Contraceptive Interaction (NCT03954366) [5] This study

specifically evaluated the effect of rucaparib on the BCRP substrate rosuvastatin and on oral contraceptives.

¢ Design: A phase |, open-label, two-arm study in patients with advanced solid tumors.
¢ Intervention:
o Arm A: Patients received single oral doses of rosuvastatin (20 mg) on Days 1 and 19, and
continuous oral rucaparib (600 mg BID) from Day 5 to 23.
o Arm B: Patients received single doses of an oral contraceptive (ethinylestradiol 30 pg +
levonorgestrel 150 pg) on Days 1 and 19, and continuous oral rucaparib (600 mg BID) from
Day 5 to 23.
e Endpoint: The GMR of AUC and Cmax for rosuvastatin and the contraceptive components with and
without rucaparib.

Visualizing Key Concepts

The following diagrams illustrate the core mechanism of Rucaparib and a standard DDI study design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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